

Application Note: Determination of Ethylenethiourea in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylenethiourea**

Cat. No.: **B1671646**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenethiourea (ETU) is a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.^{[1][2]} Human exposure to EBDCs can occur through dietary intake of residues on fruits and vegetables, as well as occupational exposure during the manufacturing and application of these fungicides.^[1] ETU is of significant toxicological concern due to its goitrogenic and carcinogenic properties observed in animal studies.^{[1][3]} The International Agency for Research on Cancer (IARC) has classified ETU as a Group 2B carcinogen, possibly carcinogenic to humans. Monitoring of ETU in human urine is a reliable method for assessing exposure to EBDC fungicides.^{[2][4]} This application note describes a sensitive and robust method for the quantification of **ethylenethiourea** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of ETU from a urine matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. An isotopically labeled internal standard (d4-ETU) is used to ensure accuracy and precision.^{[1][3][5]} The sample preparation utilizes solid-supported liquid extraction (SLE) to effectively remove matrix interferences.^{[3][5]} Chromatographic separation is achieved on a C18 reversed-phase column. Detection is

performed using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for high selectivity and sensitivity.[1][6]

Experimental Protocols

Reagents and Materials

- **Ethylenethiourea (ETU) standard**
- **d4-Ethylenethiourea (d4-ETU) internal standard**
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Pooled human urine (from non-exposed individuals)
- Supported Liquid Extraction (SLE) cartridges
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Nitrogen evaporator
- LC-MS/MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation

- ETU Stock Solution (1 g/L): Accurately weigh approximately 10 mg of ETU into a 10 mL volumetric flask and dissolve in methanol.[3][5]
- ETU Working Solution (10 mg/L): Pipette 100 μ L of the ETU stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]

- ETU Spiking Solution (100 µg/L): Pipette 100 µL of the ETU working solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]
- d4-ETU Internal Standard Stock Solution (1 g/L): Accurately weigh approximately 10 mg of d4-ETU into a 10 mL volumetric flask and dissolve in acetonitrile.[3]
- d4-ETU Internal Standard Working Solution (1 mg/L): Pipette 10 µL of the d4-ETU stock solution into a 100 mL volumetric flask and dilute to the mark with ultrapure water.[3]

Calibration Standards

Prepare calibration standards by spiking pooled human urine with the ETU spiking solution to achieve final concentrations in the desired range (e.g., 0.5 - 50 µg/L).[3][7] Process the calibration standards in the same manner as the urine samples.

Sample Preparation Protocol

- Pipette 2 mL of urine sample into a sample vial.
- Add 50 µL of the d4-ETU internal standard working solution (1 mg/L).[3]
- Add 1 mL of ultrapure water and mix.[3]
- Transfer the mixture onto an SLE cartridge.[3]
- Allow the sample to absorb for 10 minutes.[3]
- Add 6 mL of dichloromethane to the cartridge to elute the analytes.[3]
- Wait for 10 minutes, then add another 6 mL of dichloromethane.[3]
- Collect the entire eluate and evaporate to dryness under a stream of nitrogen.[3]
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).[3]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Value
Column	C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 3 µm)[8]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol[5]
Gradient	Isocratic or Gradient (e.g., start with 20% B, ramp to 95% B)
Flow Rate	0.5 mL/min[9]
Injection Volume	10 µL
Column Temperature	35°C[10]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[7]
Scan Type	Selected Reaction Monitoring (SRM)[1][6]
Precursor Ion (m/z)	ETU: 103.0; d4-ETU: 107.0
Product Ions (m/z)	ETU: 44.0, 60.0; d4-ETU: 46.0, 62.0
Collision Energy	Optimized for the specific instrument
Dwell Time	Optimized for the specific instrument

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the analysis of ETU in human urine.

Parameter	Method 1[1][6]	Method 2[3][5]	Method 3[7]	Method 4[9]
Linearity Range	0.1 - 54 ng/mL	2.5 - 25 µg/L	0 - 50 µg/L	Up to 100 µg/L
Limit of Detection (LOD)	0.05 ng/mL	-	0.5 µg/L	0.033 µg/L
Limit of Quantification (LOQ)	-	0.5 µg/L	1.5 µg/L	-
Within-Run Precision	3 - 5%	1.89 - 2.50%	≤ 8.3%	6.9%
Between-Run Precision	9%	4.83 - 6.28%	≤ 10.1%	7.9%
Accuracy/Recov ery	-	-	97 - 118%	-

Mandatory Visualization

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the LC-MS/MS analysis of **ethylenethiourea** in human urine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Note: Determination of Ethylenethiourea in Human Urine by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671646#lc-ms-ms-analysis-of-ethylenethiourea-in-human-urine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com